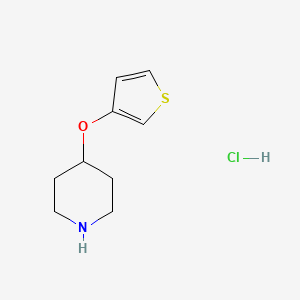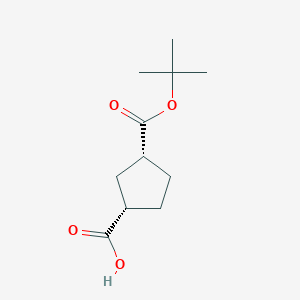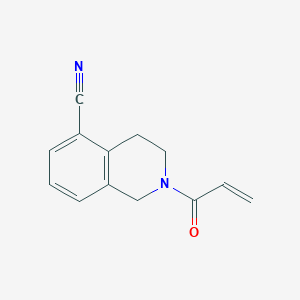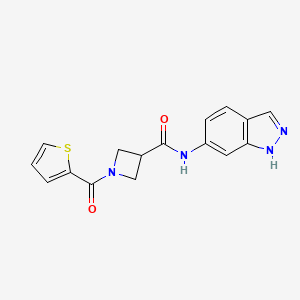
3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies.
Mécanisme D'action
3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK) pathway, which is a critical signaling pathway for the survival and proliferation of B-cells. 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide binds to the active site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways. This results in the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide has been shown to have a potent inhibitory effect on BTK activity in vitro and in vivo. This leads to the inhibition of downstream signaling pathways, resulting in the induction of apoptosis in B-cell malignancies. 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide in lab experiments include its potent inhibitory effect on BTK activity, its favorable pharmacokinetic profile, and its ability to induce apoptosis in B-cell malignancies. However, the limitations of using 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide in lab experiments include its limited solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
For 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide include the development of more potent and selective BTK inhibitors, the investigation of combination therapies with other targeted agents, and the exploration of 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide in other types of cancer. Additionally, further studies are needed to elucidate the mechanisms of resistance to BTK inhibitors and to identify biomarkers that can predict response to therapy.
Conclusion:
3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide is a promising small molecule inhibitor that has shown potent inhibitory effects on BTK activity and has demonstrated efficacy in preclinical studies for the treatment of B-cell malignancies. Further studies are needed to optimize the use of 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide in the clinic and to identify biomarkers that can predict response to therapy.
Méthodes De Synthèse
The synthesis of 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide involves a multistep process that starts with the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This is followed by the reaction of 4-methoxybenzoyl chloride with 3-fluoro-N-(2-hydroxy-3-phenylpropyl) amine to form the intermediate product, 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide. The final step involves the purification of the product using column chromatography.
Applications De Recherche Scientifique
3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide has been extensively studied in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In vitro studies have shown that 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide inhibits the proliferation of B-cells and induces apoptosis in B-cell malignancies. In vivo studies have demonstrated that 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide reduces tumor growth and improves survival in mouse models of B-cell malignancies.
Propriétés
IUPAC Name |
3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-22-16-8-7-13(10-15(16)18)17(21)19-11-14(20)9-12-5-3-2-4-6-12/h2-8,10,14,20H,9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNQBMKWIDJNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(CC2=CC=CC=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Sec-butylsulfanyl)methyl]-5-methyl-2-furoic acid](/img/structure/B2850902.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2850904.png)


![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2850909.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2850911.png)

![1-(Thiophen-2-ylmethyl)-3-thiophen-2-ylsulfonyl-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B2850916.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2850917.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2850919.png)
![3-{[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2850920.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2850921.png)